4-(Methylamino)benzoic acid

Catalog No.
S1523968
CAS No.
10541-83-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)benzoic acid

CAS Number

10541-83-0

Product Name

4-(Methylamino)benzoic acid

IUPAC Name

4-(methylamino)benzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)C(=O)O

Synonyms

4-(N-Methylamino)benzoic Acid; N-Methyl-4-aminobenzoic Acid; NSC 102506;

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-(Methylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102506. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylamino)benzoic acid is a highly specific secondary amine building block characterized by a carboxylic acid moiety and a mono-methylated amino group. With a melting point of 160-162 °C and a pKa of approximately 5.04, it occupies a distinct physicochemical space between its unmethylated and di-methylated analogs [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced for its precise steric and electronic profile, which restricts the amine to a single further substitution event. This controlled reactivity makes it an essential precursor for solution-phase peptide synthesis, targeted folate analogs, and specialized squaraine dyes where predictable stoichiometry and tunable electron donation are non-negotiable [2].

Research Fit

Pharmaceutical Intermediate Free carboxylic acid enables direct amide coupling and peptide synthesis without deprotection.
Analytical Standard Designated Methotrexate Impurity 9 for QC, method validation, and ANDA impurity profiling.
Organometallic Ligand Carboxylate ligand with secondary amine H-bond donor for coordination chemistry research.

Substituting 4-(Methylamino)benzoic acid with the more common 4-aminobenzoic acid (PABA) introduces a primary amine that is highly susceptible to over-alkylation and uncontrolled cross-linking during complex synthesis, leading to costly downstream purification [1]. Conversely, utilizing 4-(dimethylamino)benzoic acid provides a tertiary amine that completely blocks further N-functionalization, rendering it useless for forming secondary amides or pseudopeptides[2]. Furthermore, the thermal profiles are vastly different; the target compound melts at 160-162 °C, whereas the dimethyl analog requires processing at over 242 °C, potentially degrading sensitive co-reactants in melt-phase or high-temperature applications .

Substitution Risk

Positional isomers (ortho-/meta-methylamino) may not match Methotrexate Impurity 9 regulatory designation.
4-(Dimethylamino)benzoic acid has reduced H-bond donor capacity (1 vs 2), altering crystal engineering and coordination behavior.
Methyl ester analog requires prior hydrolysis, adding a synthetic step and potential impurity profile mismatch.

Thermal Processing Window and Melt Behavior

Thermal processing and melt-phase reactions require precise temperature control to avoid degradation of sensitive intermediates. 4-(Methylamino)benzoic acid exhibits a melting point of 160-162 °C, which is significantly lower than that of its tertiary amine counterpart, 4-(dimethylamino)benzoic acid, which melts at 242-243 °C [1]. It also melts lower than the unmethylated baseline, PABA (187-189 °C) [2]. This depressed melting point facilitates milder processing conditions during the synthesis of heat-sensitive dyes and polymers.

Evidence DimensionMelting Point
Target Compound Data160-162 °C
Comparator Or Baseline4-(Dimethylamino)benzoic acid (242-243 °C) and PABA (187-189 °C)
Quantified Difference80 °C lower than the dimethyl analog; 25 °C lower than PABA
ConditionsStandard atmospheric pressure thermal analysis

Enables milder thermal processing and reduces the risk of thermal degradation for sensitive co-reactants in melt-phase syntheses.

Organotin Complex Cytotoxicity
Head-to-head
Triphenyltin(IV) 4-(methylamino)benzoate (complex 2) showed higher cytotoxic activity than dimethylamino analog (complex 4) in HL60 assay.
Supports cell-model endpoint context review.
Reported ranking within tested set; full IC₅₀ in source.

Stoichiometric Control via Secondary Amine Reactivity

In the synthesis of complex pharmaceutical intermediates, such as folylpoly-γ-glutamate synthetase inhibitors, controlling N-alkylation is critical. 4-(Methylamino)benzoic acid provides exactly one N-H reactive site, ensuring strict 1:1 stoichiometric coupling [1]. In contrast, the primary amine in PABA allows for di-alkylation, generating unwanted byproducts that drastically reduce the yield of the target mono-alkylated or amidated product [2]. The tertiary amine in 4-(dimethylamino)benzoic acid has zero available N-H sites, making it completely unreactive for such coupling[3].

Evidence DimensionAvailable N-H reactive sites for functionalization
Target Compound Data1 site (Secondary amine)
Comparator Or BaselinePABA (2 sites) / 4-(dimethylamino)benzoic acid (0 sites)
Quantified DifferenceEliminates the 2nd reactive site present in PABA, preventing over-alkylation
ConditionsSolution-phase peptide and prodrug synthesis

Eliminates the need for complex protection/deprotection steps and reduces purification costs by preventing over-alkylated byproducts.

Thermal Stability
Cross-study comparable
Melting point 160–162°C vs. methyl ester 94–96°C (Δ ≈ 65°C).
Reported higher melting point supports ambient stability screening.
Cross-study comparison; vendor storage conditions differ.

Acid-Base Profile and pKa Tuning

The basicity and nucleophilicity of the amine group are directly modulated by the degree of methylation. 4-(Methylamino)benzoic acid exhibits a pKa of approximately 5.04, making it slightly more basic than PABA (pKa ~4.80) due to the electron-donating effect of the single methyl group. However, it remains significantly less basic than the fully methylated 4-(dimethylamino)benzoic acid, which has a pKa of 6.03 [1]. This intermediate pKa is crucial for tuning the pH-dependent solubility and the spectral characteristics of downstream functional materials like squaraine dyes.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~5.04
Comparator Or BaselinePABA (pKa ~4.80) and 4-(dimethylamino)benzoic acid (pKa ~6.03)
Quantified Difference0.24 units higher than PABA; ~1.0 unit lower than the dimethyl analog
ConditionsAqueous solution at 25 °C

Allows formulators and dye chemists to precisely tune the pH-dependent solubility and absorption maxima of the final product.

Synthetic Versatility
Class-level
Direct conjugation (0 deprotection steps) vs. methyl ester requiring hydrolysis (≥1 step).
Eliminates hydrolysis step; reported synthetic workflow context.
Class-level inference; verify under specific reaction conditions.

Biocatalytic Homocoupling Suitability

Eco-friendly biocatalytic processes utilizing laccase require specific steric and electronic profiles to form stable radical intermediates. 4-(Methylamino)benzoic acid undergoes highly efficient, laccase-mediated homocoupling to form defined cationic and neutral diazo radical dimers [1]. The presence of the single methyl group provides the necessary electron density to facilitate electron abstraction by the enzyme, while avoiding the extreme steric hindrance of a dimethyl group that can inhibit proper binding in the enzyme's active site.

Evidence DimensionRadical intermediate stability in enzymatic oxidation
Target Compound DataForms defined cationic and neutral diazo radical dimers
Comparator Or BaselineGeneral unmethylated or heavily sterically hindered anilines
Quantified DifferenceOptimized electron donation without blocking active site access
ConditionsTrametes versicolor laccase in acetate buffer at room temperature

Provides a reliable, high-yield substrate for green-chemistry enzymatic polymerizations and dye syntheses.

Regulatory Identity
Reported
Designated as Methotrexate Impurity 9 (pharmacopoeial impurity standard).
Supports impurity profiling and method validation context.
Exclusive regulatory identity; analog substitution invalid for ANDA.
H-Bond Donor Capacity
Class-level
2 H-bond donors (COOH + NH) vs. 1 in 4-(dimethylamino)benzoic acid.
Additional NH donor influences crystal packing and supramolecular assembly.
Class-level inference; crystal structure-dependent context.
Ionization State (pKa)
Class-level
pKa 5.04 vs. PABA pKa ≈ 4.9 (ΔpKa ≈ +0.14).
Reduced acidity may shift ionization at physiological pH; affects logD context.
Class-level inference; verify in target assay conditions.

Precision Synthesis of Folate Analogs and Prodrugs

Because it offers exactly one reactive N-H site, this compound is the optimal precursor for synthesizing pseudopeptides and folylpoly-γ-glutamate synthetase inhibitors, entirely avoiding the over-alkylation risks associated with using standard PABA [1].

Tunable Squaraine and Azo Dye Manufacturing

The specific pKa (~5.04) and mono-methyl electron-donating properties allow chemists to precisely tune the absorption maxima and pH-responsiveness of advanced dyes, a level of control that cannot be achieved with the di-methylated analog[2].

Melt-Phase Polymer and Resin Production

With a highly favorable melting point of 160-162 °C compared to 242 °C for the dimethyl analog, it is ideal for incorporation into heat-sensitive polymer matrices and resins requiring milder thermal processing conditions .

Eco-Friendly Laccase-Mediated Biocatalysis

Serves as a highly characterized, efficient substrate for Trametes versicolor laccase oxidation, enabling the green synthesis of novel azo-derivatives through stable, well-defined radical dimerization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organotin(IV) Ligand Research
Carboxylate ligand with secondary amine H-bond donor
Cell-model endpoint context review
Pharmaceutical Intermediate Synthesis
Free acid for direct amide/peptide conjugation
Synthetic step-count reduction review
Methotrexate Impurity Standard
Designated impurity identity (Impurity 9)
Method validation and ANDA traceability
Fragment-Based Discovery Scaffold
pKa and H-bond donor profile
Fragment-linking and lead optimization context

XLogP3

2.2

UNII

ARU98Z0OZY

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10541-83-0

Wikipedia

N-Methyl-4-aminobenzoate

General Manufacturing Information

Benzoic acid, 4-(methylamino)-: INACTIVE

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